molecular formula C8H6BrFN2O2 B2796437 (E)-N-(3-bromo-2-fluorophenyl)-2-(hydroxyimino)acetamide CAS No. 1416013-61-0

(E)-N-(3-bromo-2-fluorophenyl)-2-(hydroxyimino)acetamide

Cat. No.: B2796437
CAS No.: 1416013-61-0
M. Wt: 261.05
InChI Key: HLZHTUFBFQRGJK-NYYWCZLTSA-N
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Description

(E)-N-(3-bromo-2-fluorophenyl)-2-(hydroxyimino)acetamide is a synthetic organic compound that belongs to the class of oxime derivatives. These compounds are known for their diverse applications in medicinal chemistry, agrochemicals, and material science. The presence of both bromine and fluorine atoms in the phenyl ring can significantly influence the compound’s chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3-bromo-2-fluorophenyl)-2-(hydroxyimino)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-bromo-2-fluoroaniline and glyoxylic acid.

    Formation of the Intermediate: The aniline derivative undergoes a condensation reaction with glyoxylic acid to form an intermediate.

    Oxime Formation: The intermediate is then treated with hydroxylamine hydrochloride under basic conditions to form the oxime derivative.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(3-bromo-2-fluorophenyl)-2-(hydroxyimino)acetamide can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The bromine and fluorine atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry

(E)-N-(3-bromo-2-fluorophenyl)-2-(hydroxyimino)acetamide is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

Biology

The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine

In medicinal chemistry, it serves as a lead compound for the development of new drugs targeting specific enzymes and receptors.

Industry

The compound is used in the development of agrochemicals, such as herbicides and insecticides, due to its ability to interact with biological targets in pests.

Mechanism of Action

The mechanism of action of (E)-N-(3-bromo-2-fluorophenyl)-2-(hydroxyimino)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The oxime group can form hydrogen bonds with active sites, while the bromine and fluorine atoms enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-(3-chloro-2-fluorophenyl)-2-(hydroxyimino)acetamide
  • (E)-N-(3-bromo-2-chlorophenyl)-2-(hydroxyimino)acetamide

Uniqueness

(E)-N-(3-bromo-2-fluorophenyl)-2-(hydroxyimino)acetamide is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different halogen substitutions.

Properties

IUPAC Name

(2E)-N-(3-bromo-2-fluorophenyl)-2-hydroxyiminoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFN2O2/c9-5-2-1-3-6(8(5)10)12-7(13)4-11-14/h1-4,14H,(H,12,13)/b11-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLZHTUFBFQRGJK-NYYWCZLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)F)NC(=O)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Br)F)NC(=O)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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